

A Comparative Analysis of GPR119 Agonists: GSK-1292263, MBX-2982, and PSN-821

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Compound of Interest

Compound Name: GSK-1292263 hydrochloride

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Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β -cells and promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP) from enteroendocrine cells. This guide provides a comparative overview of three GPR119 agonists that have reached clinical development: GSK-1292263, MBX-2982, and PSN-821.

Mechanism of Action

All three compounds are agonists of the GPR119 receptor, which is primarily coupled to the $G_{\alpha s}$ signaling pathway.^[1] Activation of GPR119 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.^[2] This elevation in cAMP in pancreatic β -cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP triggers the release of GLP-1 and GIP, which in turn potentiate insulin secretion and exert other beneficial metabolic effects.^[2]

In Vitro Potency

The following table summarizes the available in vitro potency data for the three GPR119 agonists.

Compound	Target	Assay	pEC50	EC50	Reference(s)
GSK-1292263	Human GPR119	cAMP Accumulation	6.9	-	[3] [4]
Rat GPR119	cAMP Accumulation	6.7	-	[3] [4]	
MBX-2982	Human GPR119	cAMP Assay	8.33	-	[5]
Human GPR119	cAMP Assay (acute)	8.79 ± 0.12	-	[5]	
Human GPR119	cAMP Assay (sustained)	7.03 ± 0.13	-	[5]	
PSN-821	Human GPR119	-	Not Reported	Not Reported	-

Note: A lower EC50 or a higher pEC50 value indicates greater potency.

Preclinical Data

Preclinical studies in rodent models have demonstrated the potential of these GPR119 agonists in improving glucose homeostasis.

Compound	Animal Model	Key Findings	Reference(s)
GSK-1292263	Sprague-Dawley Rats	Increased circulating levels of GLP-1, GIP, and PYY. In an oral glucose tolerance test (OGTT), it led to greater increases in total GLP-1, GIP, and PYY. In an intravenous glucose tolerance test, it significantly increased peak insulin response and insulin AUC.	[6]
Zucker Diabetic Fatty Rats	A 6-week study showed a statistically significant increase in insulin immunoreactivity in pancreatic sections.	[6]	
MBX-2982	Mice and Rats	Acutely lowered glucose excursion and increased plasma GLP-1 and GIP during OGTTs.	[7]
High-fat fed female ZDF rats	Chronic treatment delayed the onset of diabetes.	[5]	
PSN-821	Rats	Produced substantial glucose lowering and weight loss.	[2]

Clinical Trial Data

All three compounds have been evaluated in clinical trials, with varying outcomes.

Compound	Clinical Trial Phase	Key Findings	Reference(s)
GSK-1292263	Phase I (Healthy Volunteers) (NCT00783549)	Well-tolerated with single escalating doses (10-400 mg). Associated with an increase in peptide YY (PYY) during prandial periods.	[6]
Phase II (Type 2 Diabetes) (NCT01119846)	Did not significantly improve glucose control. However, it did produce profound increases in circulating PYY levels.	[8]	
MBX-2982	Phase Ib (Impaired Fasting Glucose)	Well-tolerated. Produced significant reductions in glucose excursion (26-37%) and glucagon (17% with 300 mg dose) in a mixed-meal tolerance test. Showed evidence of enhanced glucose-stimulated insulin secretion.	[7]
Phase IIa (Type 1 Diabetes) (NCT04432090)	Did not improve counterregulatory responses to hypoglycemia. However, the GLP-1 response during a mixed-meal test was 17% higher with MBX-	[9]	

2982 compared to placebo.

PSN-821

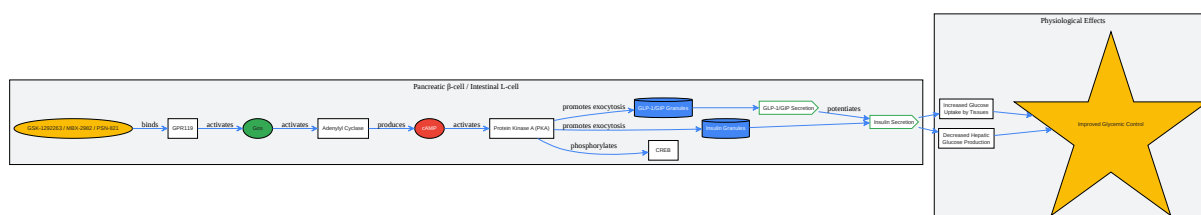
Phase IIa (Type 2 Diabetes)
(NCT01386099)

The study aimed to investigate the pharmacokinetic-pharmacodynamic relationship. The primary endpoint was to be beta-cell function assessed by a hyperglycemic clamp. The development of PSN-821 was discontinued.

[10]

Signaling Pathway

The activation of GPR119 by agonists initiates a signaling cascade that ultimately leads to improved glucose homeostasis.



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GPR119 agonist signaling pathway.

Experimental Protocols

cAMP Accumulation Assay (HTRF)

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation. A common method involves using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.^{[11][12][13][14]}

Materials:

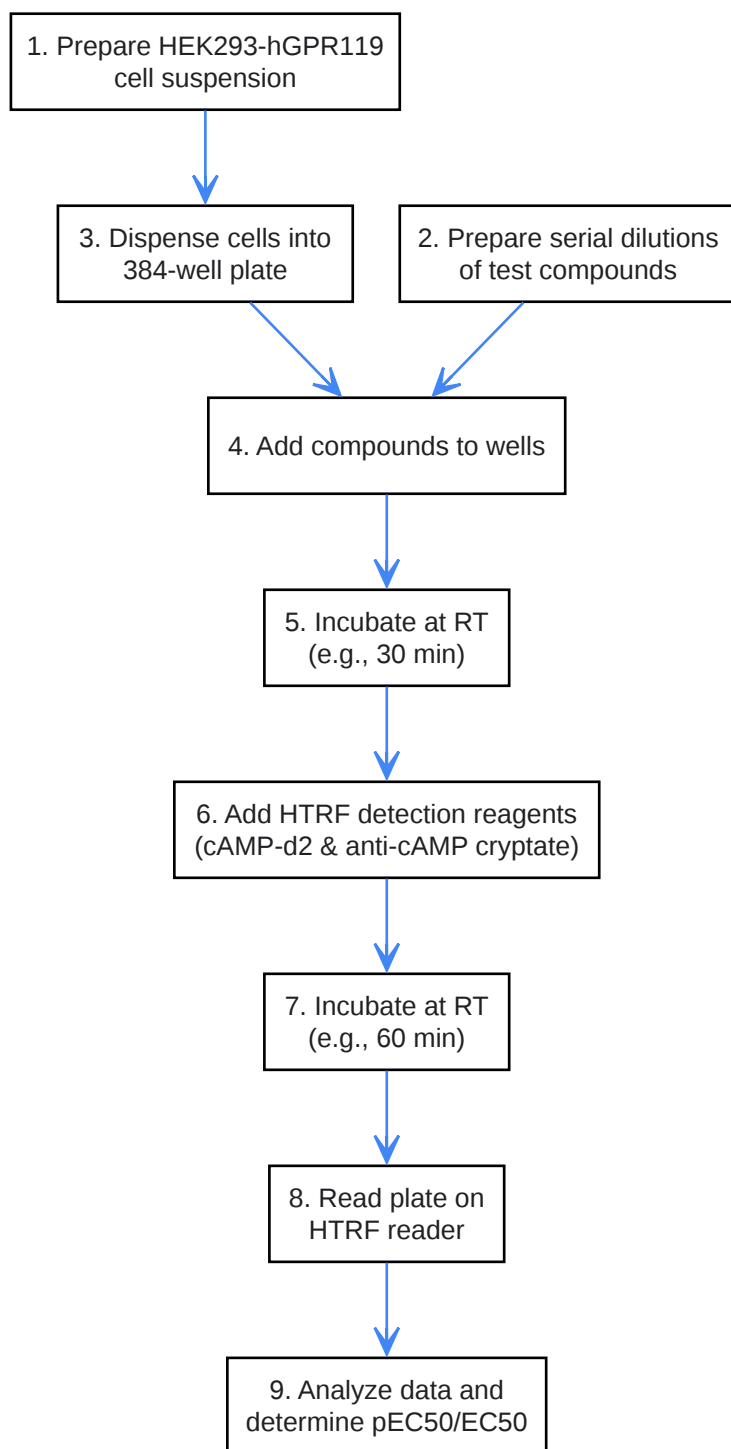
- HEK293 cells stably expressing human GPR119

- Cell culture medium
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Phosphodiesterase inhibitor (e.g., IBMX)
- Test compounds (GSK-1292263, MBX-2982, PSN-821)
- Forskolin (positive control)
- cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
- 384-well white microplates
- HTRF-compatible plate reader

Procedure:

- Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
- Compound Preparation: Prepare serial dilutions of the test compounds and forskolin in the assay buffer.
- Assay Plate Preparation: Dispense a specific volume of the cell suspension into the wells of the 384-well plate.
- Compound Addition: Add the diluted test compounds, positive control (forskolin), and vehicle control to the respective wells.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
- Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

- Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow the detection reaction to reach equilibrium.
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
- Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Generate dose-response curves and determine the pEC50 or EC50 values for each compound.



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Workflow for a cAMP HTRF assay.

Oral Glucose Tolerance Test (OGTT) in Rats

This in vivo experiment assesses the effect of the GPR119 agonists on glucose disposal.[\[15\]](#)
[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

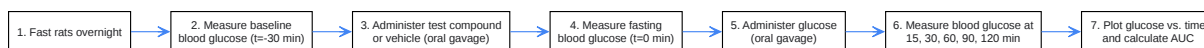
Materials:

- Male Wistar or Sprague-Dawley rats
- Test compounds (GSK-1292263, MBX-2982, PSN-821) formulated in a suitable vehicle
- Glucose solution (e.g., 2 g/kg)
- Glucometer and test strips
- Blood collection supplies (e.g., lancets, capillaries)

Procedure:

- **Animal Acclimatization and Fasting:** Acclimate the rats to the experimental conditions. Fast the animals overnight (e.g., 16 hours) with free access to water.
- **Baseline Blood Glucose:** At time -30 minutes (or another appropriate pre-dose time), collect a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
- **Compound Administration:** Administer the test compound or vehicle orally by gavage.
- **Fasting Blood Glucose (Time 0):** At time 0, just before the glucose challenge, collect another blood sample to measure the fasting blood glucose level.
- **Glucose Challenge:** Administer the glucose solution orally by gavage.
- **Post-Glucose Blood Sampling:** Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- **Blood Glucose Measurement:** Measure the blood glucose concentration in each sample.
- **Data Analysis:** Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the results

between the compound-treated groups and the vehicle control group.



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Workflow for an oral glucose tolerance test in rats.

Conclusion

GSK-1292263, MBX-2982, and PSN-821 are all GPR119 agonists that have shown promise in preclinical models for the treatment of type 2 diabetes. While they share a common mechanism of action, their progression through clinical development has varied. MBX-2982 appears to have demonstrated some positive signals in early clinical trials, particularly in terms of incretin secretion. In contrast, GSK-1292263 did not show significant glucose-lowering effects in patients with T2DM, and the development of PSN-821 was discontinued. The reasons for the differing clinical outcomes are likely multifactorial, potentially including variations in compound potency, selectivity, pharmacokinetic profiles, and off-target effects. Further research and development of GPR119 agonists may yet yield a clinically effective therapy for metabolic diseases.

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